molecular formula C11H10F2O2 B13626330 1-(2,6-Difluorophenyl)-3-ethoxyprop-2-en-1-one

1-(2,6-Difluorophenyl)-3-ethoxyprop-2-en-1-one

Cat. No.: B13626330
M. Wt: 212.19 g/mol
InChI Key: DSNFOTGWSHQFAY-VOTSOKGWSA-N
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Description

1-(2,6-Difluorophenyl)-3-ethoxyprop-2-en-1-one is a fluorinated chalcone derivative characterized by a propenone backbone substituted with a 2,6-difluorophenyl group at position 1 and an ethoxy group at position 2. Chalcones, α,β-unsaturated ketones, are known for their structural versatility and applications in nonlinear optics (NLO), pharmaceuticals, and materials science.

Properties

Molecular Formula

C11H10F2O2

Molecular Weight

212.19 g/mol

IUPAC Name

(E)-1-(2,6-difluorophenyl)-3-ethoxyprop-2-en-1-one

InChI

InChI=1S/C11H10F2O2/c1-2-15-7-6-10(14)11-8(12)4-3-5-9(11)13/h3-7H,2H2,1H3/b7-6+

InChI Key

DSNFOTGWSHQFAY-VOTSOKGWSA-N

Isomeric SMILES

CCO/C=C/C(=O)C1=C(C=CC=C1F)F

Canonical SMILES

CCOC=CC(=O)C1=C(C=CC=C1F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-3-ethoxyprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,6-difluorobenzaldehyde and ethyl acetoacetate in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-3-ethoxyprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-ethoxyprop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-ethoxyprop-2-en-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. It may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Yield : The 4-fluorophenyl analog (FCH) exhibits a higher synthesis yield (90%) compared to the 4-methoxyphenyl derivative (43%), suggesting that electron-withdrawing fluorine substituents may favor reaction efficiency .
  • Steric and Electronic Influences : The ethoxy group in the target compound is bulkier than methoxy or fluorine, which may influence crystal packing and solubility.
Optical and Nonlinear Optical (NLO) Properties

Third-order nonlinear susceptibility (χ³) and hyperpolarizability are critical metrics for NLO materials. Comparative

Compound Name χ³ (×10⁻²² m²/V²) Refractive Index (n) Key Findings Reference
(E)-3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one (FCH) 369.294 1.62 (calculated) Highest χ³ among analogs; stabilized by C–H/O and C–H/F interactions
1-(2,6-Difluorophenyl)-3-ethoxyprop-2-en-1-one (hypothetical) N/A N/A Expected lower χ³ than FCH due to ethoxy’s weaker electron-withdrawing effect
(E)-3-(2,6-Difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one Not reported Not reported Methoxy group may reduce polarizability compared to fluorine substituents

Key Observations :

  • Enhanced NLO Performance with Fluorine : FCH’s high χ³ (369.294 ×10⁻²² m²/V²) is attributed to fluorine’s strong electron-withdrawing effect, which enhances charge transfer and polarizability .
  • Role of Substituents : Ethoxy groups, while electron-donating, may reduce NLO efficiency compared to fluorine. However, they could improve solubility for thin-film applications.
Crystallographic and Stability Analysis

Crystal packing and intermolecular interactions influence thermal stability and optical behavior:

Compound Name Space Group Stabilizing Interactions Thermal Stability (TGA/DSC) Reference
(E)-3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one (FCH) P21/c C–H/O, C–H/F, π-π stacking Stable up to 150°C
(2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one P21/c C–H/O, halogen interactions Not reported
1-(2,6-Difluorophenyl)-3-ethoxyprop-2-en-1-one N/A Likely C–H/O and van der Waals Hypothetically lower due to ethoxy bulk

Key Observations :

  • Packing Efficiency : Fluorine and chlorine substituents promote dense packing via halogen bonds and π-π interactions, enhancing stability .
Theoretical and Computational Insights

Density functional theory (DFT) studies on related compounds provide electronic structure insights:

  • Frontier Molecular Orbitals (FMOs): For FCH, the HOMO is localized on the electron-rich 4-fluorophenyl ring, while the LUMO resides on the electron-deficient enone chain, facilitating charge transfer .
  • Molecular Electrostatic Potential (MEP): Electrophilic regions near the carbonyl group suggest susceptibility to nucleophilic attack, a feature common to chalcones .

Comparative Electronic Effects :

  • Ethoxy vs.

Biological Activity

1-(2,6-Difluorophenyl)-3-ethoxyprop-2-en-1-one is a compound of interest due to its potential biological activity. This article provides an overview of the compound's synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of 1-(2,6-difluorophenyl)-3-ethoxyprop-2-en-1-one typically involves the reaction of 2,6-difluorobenzaldehyde with ethyl acetoacetate in the presence of a base. The resulting product is characterized by its unique structural features that contribute to its biological activities.

Antimicrobial Properties

Research has indicated that compounds similar to 1-(2,6-difluorophenyl)-3-ethoxyprop-2-en-1-one exhibit significant antimicrobial activity. For instance, derivatives with difluorophenyl groups have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. In vitro studies report minimum inhibitory concentrations (MIC) as low as 0.31 µg/mL for certain derivatives against Candida albicans .

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays. The DPPH radical scavenging assay demonstrated that compounds with similar structures exhibit strong radical scavenging activity, with some achieving over 80% inhibition at specific concentrations . This suggests that 1-(2,6-difluorophenyl)-3-ethoxyprop-2-en-1-one may contribute to cellular protection against oxidative stress.

Enzyme Inhibition

Studies have explored the inhibition of enzymes such as α-glucosidase, which is relevant in diabetes management. Docking studies indicate that compounds in this class may serve as competitive inhibitors, potentially aiding in blood glucose regulation .

Study on Antifungal Activity

In a study examining antifungal properties, a derivative of 1-(2,6-difluorophenyl)-3-ethoxyprop-2-en-1-one was tested against C. albicans. The compound exhibited a significant increase in mean survival time (MST) in infected mice compared to standard treatments like ketoconazole, indicating its potential as an antifungal agent .

Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of related compounds. The study utilized models of inflammation where the compound demonstrated a reduction in inflammatory markers and cytokine production, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Data Table: Biological Activities

Activity Tested Compound MIC/IC50 Reference
Antimicrobial1-(2,6-Difluorophenyl)-3-ethoxyprop-2-en-1-one0.31 µg/mL (C. albicans)
AntioxidantVarious derivatives>80% inhibition
α-glucosidase InhibitionDocking studiesBinding affinity: -8.6 kcal/mol
Anti-inflammatoryRelated compoundsReduced cytokines

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